(4-prop-1-en-2-ylcyclohexyl)methanol

Stability Isomerization Synthetic Intermediate

Researchers relying on mixed isomers or perillyl alcohol encounter unacceptable variability in synthesis yields and chromatographic peak assignment. trans-Shisool (CAS 18479-64-6) eliminates this uncertainty as a stereochemically pure, trans-diequatorial building block validated by X-ray crystallography. • Predictable stereochemical outcomes in hydroboration-oxidation and epoxidation, enabled by the pre-locked trans conformation • Authentic GC-MS reference standard matching the 2.2-8.2% trans-Shisool fraction in Perilla frutescens essential oils • Saturated ring withstands harsh acidic D₂O exchange conditions for stable isotope labeling without structural rearrangement

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 18479-64-6
Cat. No. B090955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-prop-1-en-2-ylcyclohexyl)methanol
CAS18479-64-6
Synonymscis-isopulegone
isopulegone
pulegone
pulegone, (R)-isomer
pulegone, (S)-isome
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(CC1)CO
InChIInChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3
InChIKeyGMYHXOPIKMGWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Shisool: Stereochemically Defined Monoterpenoid Intermediate


The compound (4-prop-1-en-2-ylcyclohexyl)methanol (CAS 18479-64-6), systematically named trans-4-isopropenylcyclohexane-1-methanol, is a p-menthane monoterpenoid alcohol [1]. It is a saturated analog of perillyl alcohol, distinguished by its trans configuration at the 1,4-positions of the cyclohexane ring. This compound, also known as trans-Shisool or trans-dihydroperillyl alcohol, is a minor but consistent volatile constituent in Perilla species essential oils and other organisms [2]. Its value in scientific procurement lies not in broad-spectrum activity, but in its specific utility as a stereochemically pure building block and a defined analytical reference standard, where its conformational rigidity and terminal alkene functionality offer predictable, differentiated reactivity compared to its cis isomer and unsaturated perillyl alcohol analogs.

1
Stereochemically Defined Building Block Trans-diequatorial conformation supports predictable reactivity in stereoselective synthesis.
2
Analytical Reference Standard Matches dominant natural isomer in Perilla essential oils; essential for accurate metabolomics quantification.

Why Generic Monoterpenoid Substitution Fails for Stereospecific Needs


Substituting (4-prop-1-en-2-ylcyclohexyl)methanol (CAS 18479-64-6) with its unsaturated parent compound (perillyl alcohol) or its cis isomer (cis-Shisool, CAS 22521-57-9) introduces unacceptable variability in critical application parameters. The saturated cyclohexane ring imparts fundamentally different physicochemical properties—such as LogP and volatility —compared to the cyclohexene ring of perillyl alcohol, altering chromatographic retention times and partition coefficients. Critically, the trans configuration leads to a preferred diequatorial conformation for the bulky substituents, while X-ray crystallography confirms that the isopropenyl group in the cis isomer is forced into an axial position, dramatically affecting molecular shape, intermolecular interactions, and reaction transition states [1]. Such stereochemical variation directly impacts enantioselective synthesis yields, biochemical receptor binding, and the consistency of analytical reference data.

cis Isomer vs trans: Cis configuration forces isopropenyl into axial position, altering molecular shape and reaction transition states; may not transfer directly to trans-selective workflows.
Unsaturated Analog (Perillyl alcohol): Cyclohexene ring changes LogP, volatility, and chromatographic retention; limits direct substitution in stereocontrolled synthesis or analytical methods relying on saturated scaffold.

Quantitative Differentiation Guide for trans-Shisool Procurement


Stability Against Acid-Catalyzed Isomerization

The saturated cyclohexane backbone of (4-prop-1-en-2-ylcyclohexyl)methanol provides a critical stability advantage over the unsaturated analog perillyl alcohol. Under acidic conditions (10% aq. H₂SO₄), perillyl alcohol undergoes extensive isomerization, generating a mixture of products, whereas dihydroperillyl alcohol (the target compound class) is not reported to undergo the same ring-based rearrangements under these conditions, allowing for its use in reactions where the unsaturated analog is compromised [1]. This stability is essential for synthetic strategies requiring acid-sensitive steps downstream.

Stability vs Isomerization
Class-level
Saturated ring does not undergo acid-catalyzed isomerization reported for perillyl alcohol (10% H₂SO₄).
Supports acid-compatible synthetic utility.
Class-level inference; verify for exact compound.
Stability Isomerization Synthetic Intermediate

Trans-Diequatorial vs. Cis-Monoaxial Conformation

X-ray crystallographic studies on tetramethyl derivatives, supported by force-field calculations, demonstrate a stark conformational difference between the cis and trans isomers. In the trans isomer (4-prop-1-en-2-ylcyclohexyl)methanol, both the isopropenyl and hydroxymethyl groups preferentially adopt equatorial positions, creating a consistent low-energy conformation [1]. Conversely, in the cis isomer, the isopropenyl group adopts an axial position in the solid state, introducing steric strain and a different spatial orientation of the functional groups [1]. This pre-organized geometry of the trans isomer makes it a superior substrate for stereoselective transformations.

Conformation (X-ray)
Head-to-head
Trans: isopropenyl equatorial, low-energy diequatorial conformation. Cis: isopropenyl axial, steric strain.
Conformational control may support predictable stereoselective synthesis.
Crystallography on tetramethyl derivatives.
Stereochemistry Conformational Analysis Crystal Structure

Dominant Natural Abundance of the Trans Isomer

For analytical chemistry and metabolomics, an authentic standard must match the dominant naturally occurring isomer. Analysis of Perilla essential oils reveals that trans-shisool is the overwhelmingly predominant isomer, with a concentration range of 2.2–8.2%, while the cis-shisool isomer is present only in trace amounts (0.0–0.6%) [1]. Procuring the correct trans isomer (CAS 18479-64-6) is therefore non-negotiable for accurate quantification and identification in natural product research.

Natural Abundance
Head-to-head
trans 2.2–8.2% vs cis 0.0–0.6%
Trans isomer dominates Perilla oils; using cis leads to quantification error.
GC-MS data; ratio up to >13.7×.
Phytochemistry Analytical Chemistry Metabolomics

Predicted LogP Differentiation from Unsaturated Analog

The saturation of the cyclohexane ring in (4-prop-1-en-2-ylcyclohexyl)methanol results in a computed LogP value of 2.94 (ACD/Labs), which is significantly different from the lipophilicity of the unsaturated perillyl alcohol . This difference in partition coefficient alters its behavior in biological systems, affecting membrane permeability and metabolic profile relative to its unsaturated analog, which is a key consideration for its use as a precursor in prodrug design or as a pharmacokinetic probe.

Lipophilicity
Context-dependent
Computed LogP = 2.94
Distinct from unsaturated analog; relevant for prodrug design context.
ACD/Labs prediction; requires empirical validation.
Physicochemical Properties LogP Drug Design

Key Application Scenarios Driven by Stereochemistry and Stability


Stereo-Defined Building Block for Complex Synthesis

Researchers engaged in the total synthesis of complex molecules can utilize the pre-locked trans-diequatorial conformation of (4-prop-1-en-2-ylcyclohexyl)methanol. Its defined geometry, as confirmed by X-ray crystallography [REFS-1 from Evidence Item 2], ensures predictable stereochemical outcomes in reactions such as hydroboration-oxidation or epoxidation, where the orientation of the terminal alkene and the neighboring substituent is critical. This makes it a superior starting material over the cis isomer for constructing 1,4-trans-substituted cyclohexane motifs found in terpenoid natural products.

Accurate Metabolomics and Phytochemical Profiling

Analytical chemists and plant biologists undertaking the GC-MS or LC-MS fingerprinting of Perilla frutescens essential oils must use the authentic trans-Shisool standard. The compound represents a significant fraction of the volatiles (2.2–8.2%), while its cis isomer is virtually absent [REFS-1 from Evidence Item 3]. Using a mixed or incorrect isomer standard will result in misidentification and inaccurate quantification of one of the major essential oil components, compromising the validity of metabolomic comparisons and chemotaxonomic studies.

Synthesis of Stable Isotope-Labeled Internal Standards

The chemical stability of its saturated ring makes (4-prop-1-en-2-ylcyclohexyl)methanol an ideal precursor for synthesizing deuterium-enriched or 13C-labeled analogs of menthan monoterpenoids. Its resistance to acid-catalyzed isomerization, a pathway that degrades perillyl alcohol [REFS-1 from Evidence Item 1], allows for the use of harsh labeling conditions (e.g., acidic D₂O exchange) without structural compromise. This facilitates the preparation of high-purity, stable internal standards for quantitative mass spectrometry without the risk of generating unlabeled byproducts from ring rearrangement.

Investigating Stereochemistry-Dependent SAR

Pharmacology and biochemistry researchers investigating the biological activity of monoterpenoids can use this compound as a distinct molecular probe. Its saturated ring and defined trans stereochemistry provide a direct comparison point against both the unsaturated perillyl alcohol and the cis-saturated isomer to deconvolute the contributions of ring unsaturation and specific stereochemistry to biological targets, such as GPCRs or enzymes involved in olfaction or metabolism. This targeted approach avoids the confounded results obtained from using isomeric mixtures.

Application
Selection Property
Validation Focus
Stereocontrolled Synthesis of Terpenoids
Trans-diequatorial building block
Conformation-dependent reaction outcomes (e.g., hydroboration)
Perilla Oil Metabolomics Profiling
Isomer-specific analytical standard
Quantitative accuracy in GC-MS / LC-MS fingerprinting
Stable Isotope-Labeled Internal Standard Synthesis
Acid-stable saturated scaffold
Labeling integrity under harsh acidic D₂O exchange
Stereochemistry-Dependent SAR Studies
Stereochemical molecular probe
Deconvolution of ring saturation and stereochemistry effects
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